3-Pyridinethiol

Descripción

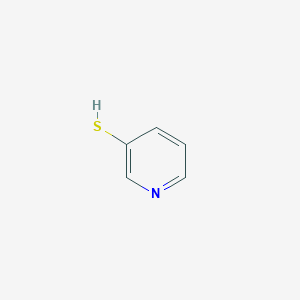

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWJHVGUAKWTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167115 | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-26-9 | |

| Record name | 3-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

3-Pyridinethiol, also known as Pyrithione, primarily targets fungi and bacteria. It is used as an antimicrobial agent in various products, including antidandruff shampoos. The compound’s primary targets are the essential proteins for fungal metabolism and growth.

Mode of Action

The mode of action of this compound involves increasing the cellular levels of copper, which damages the iron-sulfur clusters of proteins essential for fungal metabolism and growth. This interaction with its targets results in the inhibition of fungal growth.

Biochemical Pathways

It is known that the compound disrupts membrane transport by blocking the proton pump that energizes the transport mechanism. This disruption affects the normal functioning of the cell, leading to the inhibition of fungal growth.

Pharmacokinetics

It is known that the compound is readily absorbed from the gastrointestinal tract and through the intact skin. The substance is excreted rapidly in the form of urinary metabolites.

Result of Action

The result of the action of this compound is the inhibition of fungal growth and the prevention of bacterial cell division. This leads to the control of conditions such as dandruff and seborrheic dermatitis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable in the pH range 4.5 to 9.5 at room temperature in the dark. In the light or in contact with weak oxidizing agents, this compound is converted to different compounds. Therefore, the environment in which the compound is used can significantly affect its action and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure and properties of the pyridine derivative. For instance, some pyridine derivatives can act as ligands, binding to metal ions in enzymes and influencing their activity.

Cellular Effects

Related compounds such as pyrithione zinc have been shown to influence cell function by increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 3-Pyridinethiol in laboratory settings. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects.

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors.

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins.

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function.

Actividad Biológica

3-Pyridinethiol, also known as 3-mercaptopyridine, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNS and features a pyridine ring substituted with a thiol group. Its structure is crucial for its interaction with biological systems, influencing its pharmacological properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

2. Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays. It scavenges free radicals effectively, which is critical in preventing oxidative stress-related cellular damage.

Case Study: Antioxidant Efficacy

In a study involving human cell lines, this compound showed significant protective effects against oxidative damage induced by hydrogen peroxide. The compound reduced reactive oxygen species (ROS) levels by approximately 40% at a concentration of 10 µM.

3. Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown potential in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity of this compound on Various Cancer Cell Lines

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead compound for further investigation in cancer therapeutics.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Metal Chelation : The thiol group can chelate metal ions, potentially reducing metal-induced toxicity.

- Redox Reactions : The compound participates in redox reactions that mitigate oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Pyridinethiol exhibits significant potential in the pharmaceutical industry due to its biological activities, particularly as an antioxidant and antimicrobial agent.

Antioxidant Properties

Theoretical studies have indicated that derivatives of this compound can serve as novel antioxidants. These compounds demonstrate favorable S-H bond dissociation energies, which contribute to their effectiveness in scavenging free radicals .

Antimicrobial Activity

Research has shown that this compound and its derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from 3-hydroxypyridine exhibited high antimicrobial activity against Bacillus cereus and Candida albicans .

Agricultural Applications

In agriculture, this compound derivatives are explored for their pesticidal and herbicidal properties.

Pesticidal Activity

The synthesis of pyridine-3-carboxamide analogs has been linked to effective disease management strategies against bacterial wilt caused by Ralstonia solanacearum. These compounds have shown to enhance plant growth and reduce infection rates significantly .

Material Science Applications

This compound is also investigated for its role in the synthesis of advanced materials.

Coordination Chemistry

The ability of this compound to form coordination complexes with metals has implications in catalysis and material science. Its thiol group can coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes.

Summary of Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C₇H₆N₄S

- Molecular Weight : 178.21 g/mol

- CAS No.: 32362-88-2

- Its higher molecular weight and nitrogen-rich structure distinguish it from 3-pyridinethiol in terms of solubility and reactivity .

3-Pyridinol (3-Hydroxypyridine)

- Molecular Formula: C₅H₅NO

- Molecular Weight : 95.10 g/mol

- CAS No.: 109-00-2

- Key Features: Replaces the thiol group with a hydroxyl (-OH) group. This substitution reduces nucleophilicity but improves water solubility. 3-Pyridinol is less reactive toward electrophiles compared to this compound, making it more suitable for applications requiring stability in aqueous environments .

This compound-1-oxide

Substituent Effects

5-Methyl-3-pyridinethiol

- This modification is valuable in tuning the electronic environment of the pyridine ring for targeted drug design .

5-Bromo-3-pyridinethiol

Physicochemical and Application Comparison

Table 1: Comparative Properties of this compound and Analogues

Research Findings and Stability

- Monolayer Studies: this compound forms stable self-assembled monolayers (SAMs) on gold surfaces, but annealing studies reveal that 4-pyridinethiol exhibits superior thermal stability due to favorable adsorption geometry .

- Safety Profile : 5-(3-Pyridyl)-triazole-3-thiol requires stringent storage conditions (cool, ventilated areas) and personal protective equipment due to its incompatibility with oxidizers, highlighting differences in handling compared to this compound .

Q & A

Q. How can interdisciplinary approaches enhance this compound’s application in drug discovery?

- Methodological Answer :

- Collaborative Design : Partner with pharmacologists to test thiol-mediated cellular uptake (e.g., via fluorescence tagging).

- Data Integration : Cross-reference biochemical assays (e.g., IC₅₀) with structural analogs (SAR studies) .

- Ethical Review : Submit protocols to institutional review boards if human cell lines are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.